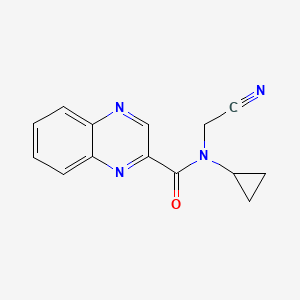![molecular formula C8H7N5 B2589566 7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-3-carbonitril CAS No. 1997343-17-5](/img/structure/B2589566.png)
7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and an amino group at the 7th position. The molecular formula of this compound is C8H7N5, and it has a molecular weight of 173.18 g/mol .
Wissenschaftliche Forschungsanwendungen
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products
Wirkmechanismus
Target of Action
“7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects
Mode of Action
Many pyrazolo[1,5-a]pyrimidines are known to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Result of Action
Pyrazolo[1,5-a]pyrimidines are generally known for their potential therapeutic effects, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation . They are also reported as checkpoint kinase 1 (Chk1) inhibitors, BRAF kinase inhibitors, Aurora-A kinase inhibitors, estrogen receptor antagonists, and anti-proliferative agents .
Cellular Effects
Pyrazolo[1,5-a]pyrimidine derivatives have shown strong cytotoxicity against HeLa cell line . They have also exhibited potential anticancer activity .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel CDK2/cyclin A2 enzyme inhibitors and apoptotic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methylpyrazole-3-carboxylic acid with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The amino group is then introduced via a nucleophilic substitution reaction using ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups at the amino position .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar structure with a bromine atom at the 6th position.
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains a hydrazinyl group instead of an amino group.
5-Amino-7-aryl-7,8-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar core structure with different substituents
Uniqueness
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7th position and the methyl group at the 5th position contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMGRMSUMOELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione](/img/structure/B2589485.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2589487.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)

![6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)


